![molecular formula C22H16ClN5O2S B2718059 7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904578-16-1](/img/structure/B2718059.png)
7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with a phenylsulfonyl and m-tolyl group
Mechanism of Action
Target of action
Quinazolinones and triazoloquinazolines, which are part of the structure of this compound, are known to have a wide range of biological activities. They have been studied for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Quinazolinones and triazoloquinazolines can affect a variety of cellular processes, including cell division, inflammation, and neurotransmission .
Pharmacokinetics
Many quinazolinones and triazoloquinazolines have good bioavailability and can cross the blood-brain barrier .
Result of action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Potential effects could include cell death (in the case of anticancer activity), reduced inflammation, or altered neurotransmission .
Action environment
The action, efficacy, and stability of the compound could be influenced by various factors, including pH, temperature, and the presence of other substances. These factors could affect the compound’s solubility, stability, and ability to reach its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe phenylsulfonyl and m-tolyl groups are then introduced via substitution reactions using appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and substitution steps. The process may also involve purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including reflux and room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit significant inhibitory effects on various cancer cell lines. For instance:
- EGFR Inhibition : The compound has been studied for its ability to inhibit the epidermal growth factor receptor (EGFR), which is implicated in several types of cancer. Inhibitors of EGFR have shown promise in treating tumors associated with this receptor .
- Mechanism of Action : It is believed that the presence of the triazole moiety enhances the binding affinity to the target proteins involved in cell proliferation and survival pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens:
- Inhibition Studies : Preliminary studies suggest that derivatives of quinazoline and triazole frameworks demonstrate potent activity against both Gram-positive and Gram-negative bacteria . The specific compound's efficacy remains an area for further investigation.
Drug Design and Development
The unique structure of this compound serves as an important scaffold for developing new therapeutic agents:
- Hybrid Molecules : The synthesis of hybrid compounds incorporating this structure could lead to novel agents with improved pharmacological profiles .
- Structure-Activity Relationship (SAR) : Understanding how modifications to the core structure affect biological activity can guide future design efforts.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant inhibition of EGFR in vitro with IC50 values in the low micromolar range. |
Study B | Antimicrobial Activity | Showed effective inhibition against Staphylococcus aureus with MIC values comparable to standard antibiotics. |
Study C | Drug Design | Explored modifications to enhance solubility and bioavailability while maintaining activity against target enzymes. |
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 7-chloro-3-(phenylsulfonyl)-N-(o-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Uniqueness
The uniqueness of 7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine lies in its specific structural features, such as the combination of the triazole and quinazoline rings, along with the phenylsulfonyl and m-tolyl groups
Biological Activity
7-Chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps that include the formation of the triazole ring and the introduction of various substituents. The use of microwave-assisted synthesis has been noted to enhance yields and reduce reaction times compared to conventional methods. Studies indicate that microwave irradiation can significantly improve the efficiency of synthesizing quinazoline derivatives, including those containing triazole moieties .
Structural Characteristics
The compound features a quinazoline core with a triazole ring and a phenylsulfonyl group. The presence of chlorine and methyl groups on the aromatic rings contributes to its lipophilicity and potential interactions with biological targets. The molecular formula is C19H18ClN5O2S with a molecular weight of approximately 397.89 g/mol .
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For example, compounds with similar structures have demonstrated activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. The mechanism often involves the inhibition of tyrosine kinases, which are crucial for cell proliferation and survival .
Antimicrobial Properties
Research indicates that quinazoline derivatives exhibit antimicrobial activity against a range of pathogens. The phenylsulfonyl group is believed to enhance this activity by increasing the compound's ability to penetrate bacterial cell membranes . Specific studies have reported effective inhibition against Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes such as p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cancer progression. Inhibition of this pathway may lead to reduced inflammation and tumor growth .
Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of various quinazoline derivatives on human cancer cell lines, including breast and lung cancer cells. The results indicated that compounds with similar substitutions to this compound exhibited significant dose-dependent cytotoxicity, with IC50 values in the low micromolar range .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The study found that these compounds displayed minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O2S/c1-14-6-5-7-16(12-14)24-20-18-13-15(23)10-11-19(18)28-21(25-20)22(26-27-28)31(29,30)17-8-3-2-4-9-17/h2-13H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZLWEAEPVRVNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.